
Methyl 2-propoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-propoxynicotinate typically involves the esterification of 2-propoxynicotinic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the product . The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
化学反応の分析
Types of Reactions
Methyl 2-propoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-propoxynicotinate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Methyl 2-propoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding . The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid with similar chemical properties.
Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable biological activities.
Propyl nicotinate: A propyl ester of nicotinic acid with similar industrial applications.
Uniqueness
Methyl 2-propoxynicotinate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 2-propoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-7-14-9-8(10(12)13-2)5-4-6-11-9/h4-6H,3,7H2,1-2H3 |
InChIキー |
MKCLFUHWBHMTRY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


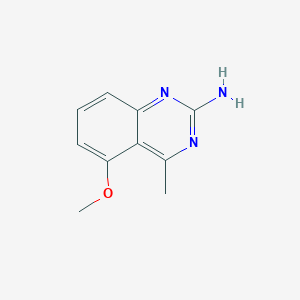

![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

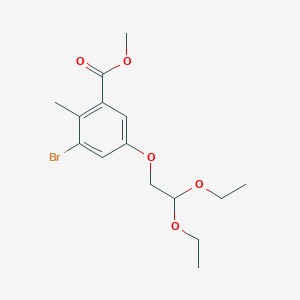
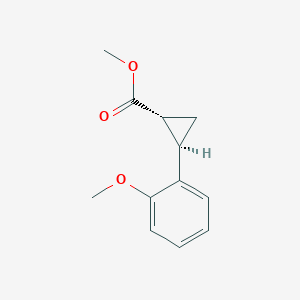
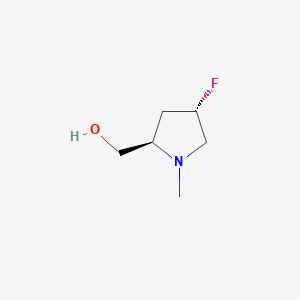
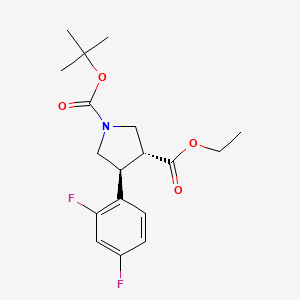

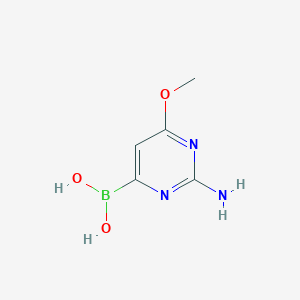
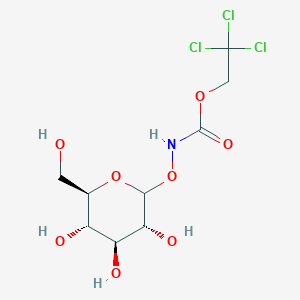
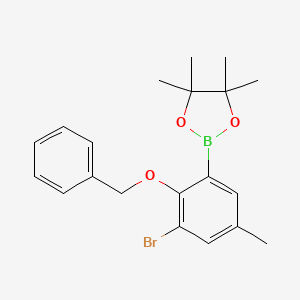
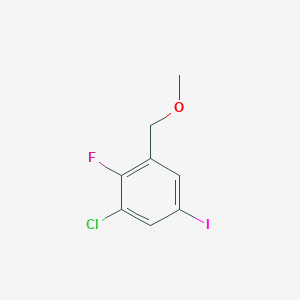
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
